molecular formula C9H20OSi B1582731 Allyloxy-tert-butyldimethylsilane CAS No. 105875-75-0

Allyloxy-tert-butyldimethylsilane

Cat. No.: B1582731
CAS No.: 105875-75-0
M. Wt: 172.34 g/mol
InChI Key: DHWVPYLVNAKSEU-UHFFFAOYSA-N
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Description

Allyloxy-tert-butyldimethylsilane is a useful research compound. Its molecular formula is C9H20OSi and its molecular weight is 172.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation and Reactions

Allyloxy-tert-butyldimethylsilane has been studied in the context of its preparation and reactions. For instance, (chloromethyl)-tert-butyldimethylsilane, a related compound, was synthesized through a series of reactions involving intramolecular rearrangement and methylation. This compound was found to undergo intramolecular rearrangement with aluminum chloride, indicating the reactivity and potential applications in synthesis (Kumada et al., 1964).

Photopolymerization and Functionalized Siloxanes

The synthesis and photopolymerization of propenyl ether and epoxy functionalized siloxanes, using precursors like 1-allyloxy-4(1-propenoxy)butane, have been achieved. The controlled, rhodium-catalyzed hydrosilation of allyl ether with various H-functional siloxanes demonstrates the significance of this compound in the field of optical materials (W. G. Kim et al., 2003).

Tandem Reactions and Isochromene Derivatives

The palladium-catalyzed reaction involving tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane leads to the formation of 1-vinyl-1H-isochromene derivatives. This indicates its use in tandem reactions and the synthesis of complex organic compounds (Mutter et al., 2001).

Stereoselective Synthesis

The compound plays a role in the stereoselective synthesis of various organic compounds. For instance, it's been used in the synthesis of cyclopropanone ketals and in reactions involving lithiated carbon nucleophiles and silylated vinyloxiranes (Yasui et al., 1995).

Catalyzed Cascade Cross Coupling/Cyclizations

This compound is involved in palladium-catalyzed cascade cross-couplings and cyclizations. This is indicative of its role in synthesizing complex bicyclic structures, which are important in organic synthesis and potentially in pharmaceutical research (Demircan, 2014).

Polysiloxanes and Metal Ion Transport

The compound has been used in the synthesis of novel polysiloxanes with pendant hand-basket type calix[6]crowns. These materials show potential in transporting metal ions in liquid membranes, demonstrating its utility in materials science (Li et al., 2008).

Thin Film Technology

In the domain of thin film technology, particularly for lab-on-a-chip devices, this compound derivatives have been investigated. Their role in constructing multilayer PDMS devices is of interest in microfluidics and lab-on-a-chip applications (Koschwanez et al., 2009).

Protected 1,2-Amino Alcohols Synthesis

The compound also finds applications in the asymmetric synthesis of protected 1,2-amino alcohols, highlighting its importance in the synthesis of complex organic molecules (Tang et al., 2001).

Properties

IUPAC Name

tert-butyl-dimethyl-prop-2-enoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OSi/c1-7-8-10-11(5,6)9(2,3)4/h7H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWVPYLVNAKSEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341726
Record name Allyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105875-75-0
Record name Allyloxy-tert-butyldimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyloxy-tert-butyldimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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